3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
Description
Evolution of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially languished in obscurity due to limited recognition of its biochemical potential. Its resurgence began in the 1960s with the approval of oxolamine, a cough suppressant featuring this scaffold, which marked the first therapeutic application of 1,2,4-oxadiazoles. Over the past four decades, advances in synthetic methodologies have enabled the systematic exploration of 1,2,4-oxadiazole derivatives, revealing diverse biological activities ranging from anticancer and antimicrobial effects to enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases). The scaffold’s bioisosteric equivalence to ester and amide groups, combined with metabolic stability, has cemented its role in modern drug design.
Historical Significance of Pyrrolidine-Substituted Heterocycles
Pyrrolidine, a saturated five-membered ring containing one nitrogen atom, has long been valued in medicinal chemistry for its ability to modulate molecular conformation and enhance pharmacokinetic properties. Early work in the 1970s demonstrated that pyrrolidine substitutions improve blood-brain barrier penetration and target binding affinity through hydrogen-bonding interactions. For example, pyrrolidine-containing compounds such as 5-pyrrolidin-2-yl-1,2,4-oxadiazole derivatives have shown enhanced activity in anticancer and central nervous system (CNS)-targeted therapies compared to their non-pyrrolidine counterparts. The incorporation of pyrrolidine into heterocyclic frameworks like 1,2,4-oxadiazoles represents a strategic fusion of rigidity and flexibility, optimizing both solubility and target engagement.
Bioisosteric Properties of 1,2,4-Oxadiazoles in Drug Design
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing inherent stability limitations while preserving critical hydrogen-bonding interactions. For instance, replacement of labile ester groups in protease inhibitors with 1,2,4-oxadiazole moieties has yielded compounds with improved metabolic stability and oral bioavailability. In the case of 3-(m-tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, the oxadiazole core likely mimics transition-state intermediates in enzymatic reactions, while the pyrrolidine moiety enhances solubility and conformational adaptability. This dual functionality underscores the scaffold’s utility in targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase, where precise molecular recognition is critical.
Development Timeline of this compound
The development of this compound can be contextualized within three key phases:
- Early Exploration (2000–2010): Advances in cycloaddition and amidoxime-acylation methodologies enabled the synthesis of 5-substituted-1,2,4-oxadiazoles. During this period, researchers began investigating pyrrolidine substitutions to enhance CNS permeability.
- Lead Optimization (2011–2020): Structural studies revealed that m-tolyl groups at the 3-position improved aromatic stacking interactions with protein targets. Concurrently, hydrochloride salt formation emerged as a strategy to enhance aqueous solubility.
- Recent Applications (2021–Present): Preclinical studies highlighted the compound’s potential in multitarget therapies, particularly for neurodegenerative diseases, due to its dual AChE inhibition and antioxidant properties.
Table 1: Key Milestones in 1,2,4-Oxadiazole Derivative Development
Properties
IUPAC Name |
3-(3-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-4-2-5-10(8-9)12-15-13(17-16-12)11-6-3-7-14-11;/h2,4-5,8,11,14H,3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVRTJALCQFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization Routes
The Tiemann-Krüger method, involving amidoximes and acyl chlorides, historically dominated 1,2,4-oxadiazole synthesis. For 3-(m-Tolyl)-5-pyrrolidin-2-yl substitution, pyrrolidine-2-carboxamidoxime serves as the critical amidoxime precursor. Reacting this with m-toluoyl chloride in dichloromethane at 0–5°C yields the intermediate O-acylamidoxime, which undergoes thermal cyclization (refluxing toluene, 110°C, 8 h) to form the oxadiazole core. However, this method faces limitations:
- Yield variability (45–62%) due to competing hydrolysis of the acyl chloride.
- Purification challenges from byproducts like HCl and unreacted starting materials.
Catalytic improvements using tetrabutylammonium fluoride (TBAF) or pyridine boost yields to 68–74% by accelerating cyclization kinetics.
Superbase-Mediated One-Pot Synthesis
Baykov et al.’s NaOH/DMSO protocol revolutionizes oxadiazole synthesis by enabling room-temperature reactions between amidoximes and esters. For the target compound:
- Pyrrolidine-2-carboxamidoxime (1.2 equiv) and methyl m-toluate (1.0 equiv) are dissolved in DMSO.
- Powdered NaOH (2.0 equiv) is added, initiating exothermic deprotonation and nucleophilic attack.
- The mixture stirs at 25°C for 16 h, forming the oxadiazole via consecutive ester aminolysis and cyclodehydration.
Advantages :
Alternative 1,3-Dipolar Cycloaddition
Bokach et al.’s Pt-catalyzed [3+2] cycloaddition between nitrile oxides and nitriles offers a divergent pathway:
- Generate pyrrolidine-2-carbonitrile oxide in situ from pyrrolidine-2-carbohydroximoyl chloride.
- React with m-tolunitrile in acetonitrile at 50°C with PtCl$$_4$$ (5 mol%).
- Isolate the oxadiazole via column chromatography (CH$$2$$Cl$$2$$/MeOH 9:1).
Challenges :
- Low yields (28–35%) due to nitrile oxide dimerization.
- Cost prohibitive : Platinum catalysts increase synthetic expense.
Functionalization and Hydrochloride Salt Formation
m-Tolyl Group Introduction
The m-tolyl moiety is introduced via:
- Acyl chloride coupling : m-Toluoyl chloride reacts with amidoximes in pyridine.
- Ester aminolysis : Methyl m-toluate undergoes NaOH/DMSO-mediated coupling.
Regioselectivity : The 3-position selectivity arises from the greater electrophilicity of the amidoxime’s terminal nitrogen.
Hydrochloride Salt Crystallization
Freebase 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is treated with HCl gas in ethanol, yielding the hydrochloride salt:
- Dissolve freebase in anhydrous ethanol (0.5 M).
- Bubble HCl gas until pH ≈ 2.0.
- Cool to 4°C, inducing crystallization (78–85% recovery).
Characterization :
- Melting point : 214–216°C (decomp.).
- $$^{1}\text{H}$$ NMR (DMSO-d$$_6$$): δ 8.21 (d, J = 2.4 Hz, 1H, Ar–H), 7.58–7.43 (m, 3H, Ar–H), 3.92–3.85 (m, 1H, pyrrolidine-H), 3.12–2.98 (m, 2H, pyrrolidine-H), 2.41 (s, 3H, Ar–CH$$_3$$).
Optimization and Scalability
Reaction Condition Screening
Table 1 : Yield dependence on base and solvent (amidoxime/ester = 1.2:1)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | DMSO | 25 | 16 | 88 |
| K$$2$$CO$$3$$ | DMF | 80 | 24 | 61 |
| Et$$_3$$N | THF | 66 | 18 | 53 |
Key insight : NaOH/DMSO achieves 88% yield at ambient conditions, outperforming traditional bases.
Purification Protocols
- Recrystallization : Ethanol/water (7:3) removes unreacted amidoxime.
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) separates regioisomers.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (60:40), RT = 6.74 min, 99.1% purity.
Chemical Reactions Analysis
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives, including 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride.
- Mechanism of Action : Oxadiazoles are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds with oxadiazole moieties have shown promising results against breast cancer cell lines (MCF-7) and other malignancies by inhibiting thymidine phosphorylase activity .
-
Case Studies :
- A study reported that derivatives similar to 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than 10 µM across multiple types of cancer cells .
- Another investigation highlighted that compounds containing the oxadiazole scaffold demonstrated high antiproliferative activity against human leukemia cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
Research has indicated that oxadiazole derivatives possess antimicrobial activities against a range of pathogens. The introduction of different substituents on the oxadiazole ring can enhance this activity.
- Mechanism : The antimicrobial effect is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Some studies have suggested that oxadiazole derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Research Findings : In vitro studies have shown that certain oxadiazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of oxadiazoles is crucial for optimizing their pharmacological properties. Modifications on the pyrrolidine and phenyl rings can significantly influence their biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on the m-tolyl ring | Enhance anticancer potency and selectivity |
| Variations in pyrrolidine structure | Affect solubility and bioavailability |
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1,2,4-oxadiazole derivatives vary significantly based on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Chiral analogs (e.g., the (S)-pyrrolidine derivative in ) exhibit stereoselective interactions, which may enhance target specificity but complicate synthesis.
Toxicity Profile :
- Tri-aryl derivatives (e.g., Compound A ) show potent anticancer activity but induce ROS-mediated cardiotoxicity at concentrations >10 μM . In contrast, the pyrrolidine-containing target compound lacks reported cardiotoxic effects, likely due to reduced mitochondrial dysfunction .
Synthetic Accessibility :
- The target compound’s synthesis follows a general route for 1,2,4-oxadiazoles (e.g., cyclization of nitriles with hydroxylamine ). However, analogs with smaller rings (e.g., azetidine in ) require more stringent purification steps.
Physicochemical Properties :
- 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole HCl (MW 189.65) is air-sensitive, limiting its storage stability compared to the target compound .
Biological Activity
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the class of oxadiazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, which is known to enhance its interaction with various biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds in the oxadiazole class can inhibit key pathways involved in cancer proliferation and apoptosis. For instance:
- Kappa Opioid Receptor Modulation : Some derivatives exhibit activity at kappa opioid receptors, which are implicated in pain modulation and can influence cancer cell survival .
- Cytotoxicity : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation .
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives in preclinical models:
- Anticancer Activity : A study reported that a series of oxadiazole derivatives exhibited significant cytotoxic effects against various leukemia and solid tumor cell lines. The compounds demonstrated lower IC50 values compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce apoptosis through mitochondrial pathways, significantly increasing the expression of pro-apoptotic markers such as caspase-3 and p53 .
- In Vivo Efficacy : Animal studies indicated that certain oxadiazole derivatives could inhibit tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acids or their activated analogs (e.g., acyl chlorides) under dehydrating conditions. For example, phosphorus oxychloride (POCl₃) is often used as a catalyst to facilitate oxadiazole ring formation . Purification steps may include recrystallization or column chromatography. Analytical validation employs HPLC for purity assessment, NMR for structural confirmation (¹H/¹³C), and mass spectrometry (HRMS) for molecular weight verification .
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, leveraging intensity data and space group symmetry . ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry . Key parameters include bond lengths, angles, and torsional conformations of the oxadiazole and pyrrolidine moieties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Strict PPE (gloves, goggles, lab coats) is mandatory due to potential irritancy. Work should occur in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer : Reaction parameters like temperature (reflux vs. room temperature), stoichiometry of reactants, and catalyst selection (e.g., POCl₃ vs. polyphosphoric acid) critically influence yield. Microwave-assisted synthesis may reduce reaction time. Post-synthetic purification via preparative HPLC or fractional crystallization enhances purity. Kinetic studies (e.g., monitoring by TLC or in-situ IR) help identify optimal reaction endpoints .
Q. What strategies resolve contradictions between computational modeling and experimental data in structural analysis?
- Methodological Answer : Discrepancies between DFT-predicted geometries and XRD data often arise from crystal packing effects or solvent interactions. Multi-technique validation (e.g., comparing XRD with solid-state NMR or Raman spectroscopy) resolves such conflicts. Refinement tools like SHELXL’s TWIN/BASF commands address twinning or disorder in crystallographic data .
Q. What in vitro assays evaluate the compound’s biological activity, and how are results interpreted?
- Methodological Answer : Common assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against bacterial/fungal strains .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™).
- Cytotoxicity : MTT/XTT assays on cancer cell lines (IC₅₀ determination).
Data interpretation requires normalization to controls (e.g., DMSO vehicle) and statistical validation (e.g., ANOVA). SAR studies correlate substituent effects (e.g., fluorinated pyrrolidine) with activity trends .
Q. How does structural modification of the oxadiazole ring impact pharmacological activity?
- Methodological Answer : Substituents on the oxadiazole ring (e.g., methyl, halogens) alter electronic properties and bioavailability. For instance, fluorination at the pyrrolidine ring (as in 5-(4-fluoropyrrolidin-2-yl) derivatives) enhances metabolic stability and target binding via hydrophobic interactions . Bioisosteric replacement (e.g., oxadiazole for ester groups) improves resistance to enzymatic degradation .
Q. What challenges arise in correlating in vitro and in vivo data for this compound?
- Methodological Answer : Discrepancies often stem from poor pharmacokinetics (e.g., low oral bioavailability due to first-pass metabolism). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
